N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 4-aminophenol, it undergoes reactions to form the desired structure. The synthetic pathway includes coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Biologically Active Derivatives
A study outlines the synthesis of N-substituted derivatives bearing the piperidine moiety and their evaluation against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. The synthesis process involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted acetamide derivatives. These compounds displayed promising activity against the mentioned enzymes (Khalid et al., 2014).
Antibacterial Study
Another study focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their antibacterial activity. The derivatives were synthesized through a series of steps starting from benzenesulfonyl chloride. The synthesized compounds were screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to good activity (Khalid et al., 2016).
Enzymatic Inhibition and Potential Therapeutic Uses
Cholinesterase Inhibition
Compounds with the benzylsulfonyl piperidin-1-yl moiety have been evaluated for their inhibitory activity against cholinesterase enzymes, demonstrating promising potential for therapeutic applications related to neurodegenerative diseases, such as Alzheimer's disease. This highlights the importance of structural modification and evaluation of these compounds for potential medicinal uses (Khalid, 2012).
Antimicrobial and Antiproliferation Studies
Various studies have synthesized and evaluated N-substituted acetamide derivatives for antimicrobial and antiproliferation activities. These studies provide insights into the structural requirements for biological activity and the potential of these compounds in treating microbial infections and cancer (Iqbal et al., 2017).
Properties
IUPAC Name |
N-[2-(4-benzylsulfonylpiperidin-1-yl)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13(19)17-11-16(20)18-9-7-15(8-10-18)23(21,22)12-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVJEGHOIJGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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